

Isolindleyin: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Isolindleyin*

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Abstract

Isolindleyin, a naturally occurring butyrophenone glycoside, has garnered significant interest within the scientific community for its potent biological activities, primarily as a tyrosinase inhibitor with notable anti-melanogenic, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isolindleyin**, alongside detailed experimental protocols and an exploration of its mechanism of action within relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Isolindleyin is a white to off-white solid compound.^[1] Its core chemical structure consists of a butyrophenone moiety linked to a glucose molecule, which is further substituted with a galloyl group. This complex structure contributes to its distinct physicochemical characteristics.

Property	Value	Reference(s)
CAS Number	87075-18-1	[2][3][4]
Molecular Formula	C ₂₃ H ₂₆ O ₁₁	[3][4]
Molecular Weight	478.45 g/mol	[3][4]
Appearance	White to off-white solid	[1]
Storage Temperature	-20°C	[1]

Note: Specific quantitative data for melting point, boiling point, and a comprehensive solubility profile in various solvents are not readily available in publicly accessible literature and would require experimental determination.

Spectral Data

Detailed experimental spectral data for **Isolindleyin**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While specific spectra are not widely published, the following represents the type of data that would be expected based on its known structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **Isolindleyin**, ¹H and ¹³C NMR spectra would reveal key information about the proton and carbon environments within the molecule.

- ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the butyrophenone and galloyl moieties, the protons of the glucose unit, and the aliphatic protons of the butyrophenone side chain.
- ¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the butyrophenone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Isolindleyin** would be expected to show characteristic absorption bands for:

- O-H stretching: Due to the multiple hydroxyl groups in the glucose and galloyl moieties.
- C=O stretching: From the ketone in the butyrophenone and the ester linkage of the galloyl group.
- C-O stretching: Associated with the ether and ester linkages.
- Aromatic C-H and C=C stretching: From the aromatic rings.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **Isolindleyin** would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds, which can aid in confirming its structure.

Biological Activity and Mechanism of Action

Isolindleyin is primarily recognized for its inhibitory effect on tyrosinase, the key enzyme in melanin biosynthesis.^{[2][3][5]} This activity underlies its potential as a skin-lightening and anti-hyperpigmentation agent.

3.1. Tyrosinase Inhibition

Isolindleyin acts as a direct inhibitor of tyrosinase.^[6] By binding to the enzyme, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin production pathway.^[6]

3.2. Anti-Melanogenic Effects

The inhibition of tyrosinase by **Isolindleyin** leads to a reduction in melanin synthesis in melanocytes.^[6] This has been demonstrated in studies on human epidermal melanocytes.^[6]

3.3. Signaling Pathway Involvement

The process of melanogenesis is regulated by complex signaling cascades. While the direct interaction of **Isolindleyin** with specific signaling pathway components is still under investigation, its primary target, tyrosinase, is a downstream effector of these pathways. Key signaling pathways controlling melanogenesis include:

- **cAMP/PKA/CREB/MITF Pathway:** This is a central regulatory pathway where agonists like α -melanocyte-stimulating hormone (α -MSH) activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.
- **MAPK Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway can also influence melanogenesis, often in response to growth factors and UV radiation.

The inhibitory action of **Isolindleyin** on tyrosinase effectively curtails the final output of these signaling cascades, regardless of the upstream stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **Isolindleyin**.

4.1. Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a common method to screen for tyrosinase inhibitors.

- **Principle:** The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.
- **Reagents:**
 - Mushroom tyrosinase solution
 - L-DOPA solution (substrate)
 - Phosphate buffer (pH 6.8)

- **Isolindleyin** (test compound)
- Kojic acid (positive control)
- Procedure:
 - Prepare a series of dilutions of **Isolindleyin** and the positive control in the phosphate buffer.
 - In a 96-well plate, add the tyrosinase solution to each well.
 - Add the different concentrations of **Isolindleyin**, positive control, or buffer (for the negative control) to the respective wells.
 - Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
 - Initiate the reaction by adding the L-DOPA solution to all wells.
 - Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.
 - Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

4.2. Cellular Melanin Content Assay

This cell-based assay quantifies the effect of a compound on melanin production in cultured melanocytes.

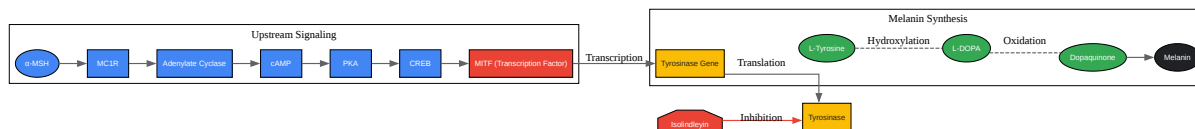
- Principle: Melanocytes are treated with the test compound, and the total melanin content is extracted and quantified spectrophotometrically.
- Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes.
- Reagents:
 - Cell culture medium (e.g., DMEM) with supplements

- **Isolindleyin** (test compound)
- α -MSH or other melanogenesis inducers (optional)
- 1 N NaOH with 10% DMSO for cell lysis and melanin solubilization
- Procedure:
 - Seed the melanocytes in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Isolindleyin** for a specified period (e.g., 48-72 hours). A vehicle control and a positive control (e.g., kojic acid) should be included.
 - After the treatment period, wash the cells with PBS.
 - Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.
 - Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
 - Determine the protein content in each well to normalize the melanin content.
 - Express the results as a percentage of the control.

Visualizations

5.1. Signaling Pathway Diagrams

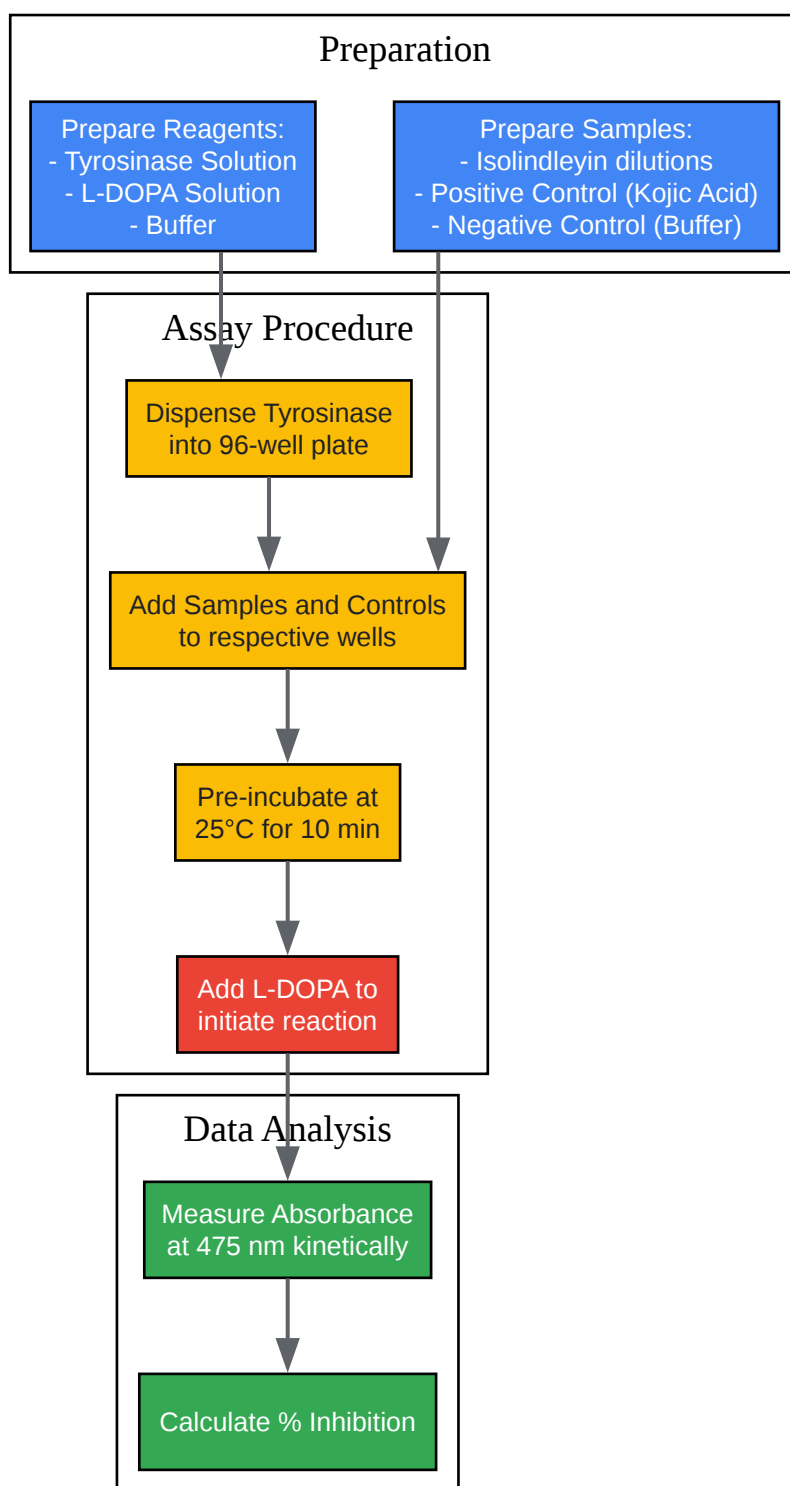
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the point of intervention for tyrosinase inhibitors like **Isolindleyin**.



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Caption: Overview of the melanogenesis signaling pathway and the inhibitory action of **Isolindleyin**.

5.2. Experimental Workflow Diagram



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Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion

Isolindleyin presents a promising natural compound with well-defined tyrosinase inhibitory and anti-melanogenic activities. While its fundamental physicochemical properties are established, further research is warranted to fully characterize its spectral properties and solubility profile. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic and cosmetic potential of **Isolindleyin**. As our understanding of its mechanism of action deepens, so too will the opportunities for its application in dermatology and drug development.

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